molecular formula C11H20N2O2 B14803172 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane

1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane

Katalognummer: B14803172
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: UVPLWDGWYSYBTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Boc-Aminomethyl)-3-azabicyclo[310]hexane is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One effective method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi), which promotes the cyclization to form the bicyclic structure . The reaction occurs via an open chain transition state based on intermolecular Br···Li coordination (SN2 process) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Wirkmechanismus

The mechanism of action of 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane involves its ability to undergo various chemical reactions due to the presence of the nitrogen atom and the strained bicyclic structure. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in medicinal chemistry, the compound may interact with biological targets through its functional groups and overall structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the Boc protecting group, which provides additional stability and allows for selective reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C11H20N2O2

Molekulargewicht

212.29 g/mol

IUPAC-Name

tert-butyl 2-amino-2-(3-azabicyclo[3.1.0]hexan-1-yl)acetate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)8(12)11-4-7(11)5-13-6-11/h7-8,13H,4-6,12H2,1-3H3

InChI-Schlüssel

UVPLWDGWYSYBTM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C(C12CC1CNC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.